2-[2-Methoxy-5-(5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)phenoxy]acetamide
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Overview
Description
2-(2-METHOXY-5-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE is a complex organic compound featuring a thieno[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXY-5-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE typically involves multi-step organic synthesis. The process often starts with the preparation of the thieno[3,2-b]pyridine core, followed by functionalization to introduce the methoxy and phenoxy groups. Common reagents used in these reactions include potassium t-butoxide and microwave irradiation for cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHOXY-5-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2-(2-METHOXY-5-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-METHOXY-5-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-b]pyridine derivatives and related heterocyclic compounds. Examples include:
Thiophene derivatives: Known for their diverse biological activities and applications in materials science.
Flavonoids: Organic molecules with a phenyl-substituted 1-phenylpropane skeleton, often used in medicinal chemistry.
Uniqueness
What sets 2-(2-METHOXY-5-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H16N2O4S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[2-methoxy-5-(5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridin-7-yl)phenoxy]acetamide |
InChI |
InChI=1S/C16H16N2O4S/c1-21-12-3-2-9(6-13(12)22-8-14(17)19)10-7-15(20)18-11-4-5-23-16(10)11/h2-6,10H,7-8H2,1H3,(H2,17,19)(H,18,20) |
InChI Key |
XEIDKQNETASAFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC=C3)OCC(=O)N |
Origin of Product |
United States |
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